3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide
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Overview
Description
3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide is a heterocyclic compound that features a unique fusion of thiazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. Common reagents used in this process include phenacyl bromides and α-bromopropenone . The reaction is usually carried out under conventional heating conditions in the presence of heteropolyacids .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring .
Scientific Research Applications
3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have comparable pharmacological activities.
Uniqueness
3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide stands out due to its unique fusion of thiazole and thiadiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
CAS No. |
112085-09-3 |
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Molecular Formula |
C17H13BrN2S2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,6-diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium;bromide |
InChI |
InChI=1S/C17H13N2S2.BrH/c1-3-7-13(8-4-1)15-11-20-17-19(18-15)16(12-21-17)14-9-5-2-6-10-14;/h1-10,12H,11H2;1H/q+1;/p-1 |
InChI Key |
WVOGWKAGJSHACG-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=N[N+]2=C(S1)SC=C2C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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